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For researchers, scientists, and drug development professionals, the accurate and efficient

extraction of lipids from biological samples is a critical first step in lipidomic analysis. The

choice of extraction protocol can significantly impact the yield, purity, and representation of

different lipid classes in the final extract. This guide provides an objective comparison of three

widely used lipid extraction protocols: the Folch method, the Bligh and Dyer method, and the

Methyl-tert-butyl ether (MTBE) method. We present a summary of their performance based on

experimental data, detailed methodologies for each protocol, and a visual representation of the

general workflow.

Performance Comparison of Lipid Extraction
Protocols
The efficacy of a lipid extraction protocol is often determined by its ability to maximize the

recovery of a broad range of lipid classes while minimizing the co-extraction of non-lipid

contaminants. The following table summarizes the quantitative data on the recovery and

efficiency of the Folch, Bligh and Dyer, and MTBE methods for various lipid classes.
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Feature Folch Method
Bligh and Dyer
Method

MTBE (Matyash)
Method

Principle

A "gold standard"

method that uses a

chloroform/methanol

mixture to create a

monophasic system

with the sample's

water content,

followed by a wash to

induce phase

separation.[1]

A modification of the

Folch method that

uses a lower solvent-

to-sample ratio,

making it faster.[2]

A safer alternative to

chloroform-based

methods, where the

less dense MTBE

forms the upper

organic phase,

simplifying lipid

recovery.[3][4]

Total Lipid Yield

Generally provides

high and exhaustive

lipid recovery.[5] For

samples with >2%

lipid content, it yields

significantly higher

amounts than the

Bligh and Dyer

method.[2]

Efficient for samples

with <2% lipid content,

but can underestimate

lipid content by up to

50% in high-lipid

samples compared to

the Folch method.[2]

Delivers similar or

better recoveries for

most major lipid

classes compared to

the Folch and Bligh

and Dyer methods.[3]

[4]

Recovery of Polar

Lipids (e.g., LPC,

LPE)

Generally provides

high recovery of polar

lipids.

Comparable to the

Folch method for polar

lipid recovery.

May show lower

recoveries for some

polar lipids like

lysophosphatidylcholin

es (LPC) and

lysophosphatidylethan

olamines (LPE).

Recovery of Non-

Polar Lipids (e.g.,

TAG, CE)

High recovery of non-

polar lipids.

Effective, but may be

less efficient than

Folch for samples with

very high non-polar

lipid content.[2]

Shows good recovery

for non-polar lipids

and is particularly

suitable for

sphingolipidomic

studies.[5]
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Reproducibility
Generally considered

highly reproducible.

Reproducibility can be

very good, with some

studies showing a

median %CV of

18.1%.[6]

Often cited as having

high reproducibility,

with some studies

reporting a median

%CV of 11.8%,

suggesting it might be

the most reproducible

of the three.[6]

Safety

Utilizes chloroform, a

toxic and

environmentally

hazardous solvent.

Also relies on the use

of chloroform.

Uses MTBE, which is

considered a less

hazardous alternative

to chloroform.[3]

Throughput

Can be time-

consuming due to the

larger solvent volumes

and multiple washing

steps.[2]

Faster than the Folch

method due to

reduced solvent

volumes.[2]

Well-suited for high-

throughput and

automated lipidomics

due to the simpler

phase separation and

collection.[3][4]

LPC: Lysophosphatidylcholine, LPE: Lysophosphatidylethanolamine, TAG: Triacylglycerol, CE:

Cholesteryl Ester, CV: Coefficient of Variation.

Experimental Workflows
A general workflow for lipid extraction involves sample homogenization in a solvent mixture,

phase separation, and collection of the lipid-containing organic phase. The specific steps and

solvent ratios vary between the different protocols.
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General workflow for lipid extraction from biological samples.
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Detailed Experimental Protocols
Below are detailed, step-by-step protocols for the Folch, Bligh and Dyer, and MTBE lipid

extraction methods.

Folch Method
This method is considered a gold standard for exhaustive lipid extraction.[1]

Homogenization: Homogenize the tissue sample (e.g., 1 gram) with a 2:1 (v/v)

chloroform:methanol mixture to a final volume 20 times that of the sample (i.e., 20 mL).[7]

Agitate the mixture for 15-20 minutes at room temperature.[7]

Filtration/Centrifugation: Filter the homogenate or centrifuge it to recover the liquid phase.[8]

Washing: Add 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL for 20 mL of filtrate) to the

liquid phase.[8] Vortex the mixture for a few seconds and then centrifuge at a low speed

(e.g., 2000 rpm) to separate the two phases.[7][8]

Phase Collection: Carefully remove the upper aqueous phase. The lower chloroform phase

contains the purified lipids.[8]

Solvent Evaporation: Evaporate the chloroform from the lower phase under a stream of

nitrogen or using a rotary evaporator to obtain the lipid extract.[7]

Bligh and Dyer Method
This is a rapid method that uses a smaller volume of solvents compared to the Folch method.

[2]

Monophasic Mixture Formation: For each 1 mL of sample, add 3.75 mL of a 1:2 (v/v)

chloroform:methanol mixture and vortex thoroughly.[9]

Addition of Chloroform: Add 1.25 mL of chloroform and vortex again.[9]

Addition of Water and Phase Separation: Add 1.25 mL of deionized water and vortex.

Centrifuge the mixture at 1000 rpm for 5 minutes to achieve phase separation, resulting in an

upper aqueous layer and a lower organic layer.[9]
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Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.[9]

Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen or in a

vacuum concentrator.

Methyl-tert-butyl ether (MTBE) Method
This method offers a safer and high-throughput alternative to the chloroform-based protocols.

[3]

Sample Preparation: To a sample aliquot (e.g., 100 µL of plasma), add 750 µL of methanol

and vortex for at least 10 seconds.[10][11]

Addition of MTBE: Add 2.5 mL of MTBE and mix well by vortexing or sonication.[10] Incubate

the mixture at room temperature for 1 hour on a shaker.[10]

Phase Separation: Induce phase separation by adding 625 µL of water and mixing.[10] Let

the mixture stand at room temperature for 10 minutes, then centrifuge at 1000 x g for 10

minutes.[10]

Lipid Collection: The upper organic phase contains the lipids. Carefully transfer the

supernatant to a new tube.[10]

Solvent Evaporation: Concentrate the collected organic phase using a stream of nitrogen or

a vacuum centrifuge.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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